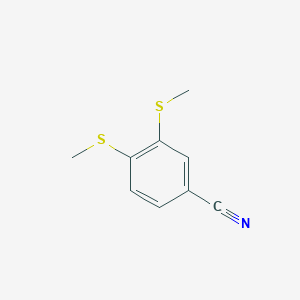![molecular formula C31H44O4 B12626079 Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 920982-14-5](/img/structure/B12626079.png)
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound with the molecular formula C({30})H({42})O(_{4}) It is known for its unique structure, which includes a hexadecyl chain and a benzoate group linked through a formylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.
Scientific Research Applications
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can be compared with other similar compounds such as:
Hexadecyl benzoate: Lacks the formylphenoxy group, making it less versatile in chemical reactions.
4-[(4-formylphenoxy)methyl]benzoic acid: Lacks the hexadecyl chain, reducing its amphiphilic properties.
Hexadecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a reactive formyl group, providing a balance of hydrophobic and hydrophilic properties that can be tailored for specific applications.
Properties
CAS No. |
920982-14-5 |
|---|---|
Molecular Formula |
C31H44O4 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
hexadecyl 4-[(4-formylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3 |
InChI Key |
NFZNHEYRIDZFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



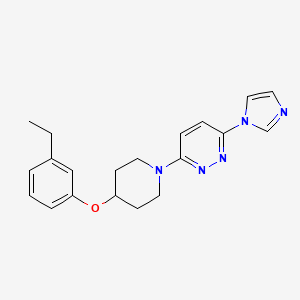
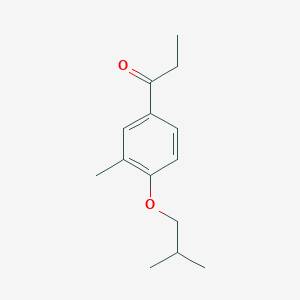
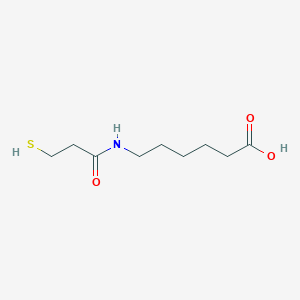
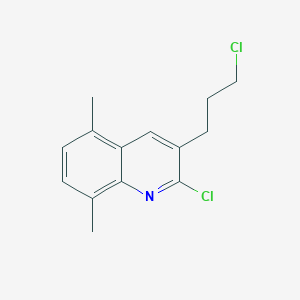

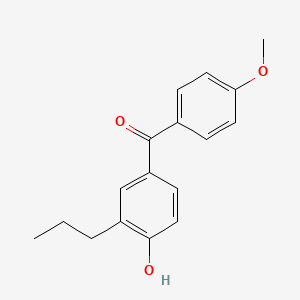
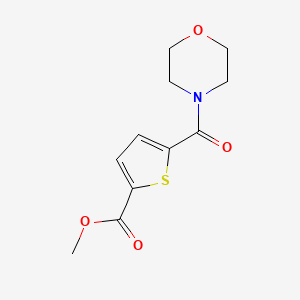
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
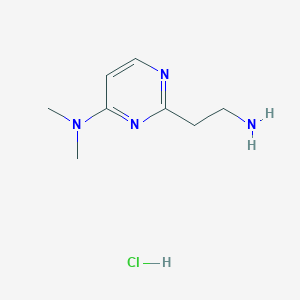
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)


